molecular formula C15H23ClN2O2 B1522311 Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride CAS No. 1159826-22-8

Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride

Cat. No.: B1522311
CAS No.: 1159826-22-8
M. Wt: 298.81 g/mol
InChI Key: AMZPXJDELOHXDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a quinoline ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring system can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone with an amine, using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

    Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways Involved: It can influence cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
  • Tert-butyl 2-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride
  • Tert-butyl 2-(aminomethyl)-1,2-dihydroquinoline-1-carboxylate hydrochloride

Uniqueness

Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride is unique due to its specific quinoline ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17;/h4-7,12H,8-10,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPXJDELOHXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674220
Record name tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-22-8
Record name tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2h)-carboxylate hydrochloride

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